molecular formula C5H5BrF4O2 B1333717 5-Bromo-4,4,5,5-tetrafluoropentanoic acid CAS No. 234443-22-2

5-Bromo-4,4,5,5-tetrafluoropentanoic acid

Cat. No.: B1333717
CAS No.: 234443-22-2
M. Wt: 252.99 g/mol
InChI Key: OIIFPRVLJLLMOZ-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Modern Synthesis

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a vital and rapidly expanding area of modern synthesis. The introduction of fluorine into organic molecules can impart a range of desirable properties, making fluorinated compounds highly valuable in numerous applications. acs.org An estimated 20% of all pharmaceuticals and over half of agrochemicals contain at least one fluorine atom, a testament to the transformative impact of fluorination. acs.org

The significance of organofluorine chemistry stems from the unique electronic properties of the fluorine atom. As the most electronegative element, fluorine's presence in a molecule can dramatically influence its reactivity, stability, and biological activity. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which contributes to the enhanced thermal and metabolic stability of fluorinated compounds. wikipedia.org

Electronic and Steric Influences of Fluorine on Molecular Systems

The profound impact of fluorine on molecular systems can be attributed to a combination of its electronic and steric effects.

Electronic Effects: Fluorine's high electronegativity (3.98 on the Pauling scale) creates a strong dipole moment in the carbon-fluorine bond. wikipedia.org This powerful electron-withdrawing inductive effect can influence the acidity and basicity of nearby functional groups. For instance, the presence of fluorine atoms on a carbon chain adjacent to a carboxylic acid group significantly increases its acidity by stabilizing the resulting carboxylate anion. libretexts.orglibretexts.org This stabilization occurs as the fluorine atoms pull electron density away from the carboxylate, dispersing the negative charge. libretexts.org

PropertyValue/Description
Electronegativity (Pauling Scale)3.98
van der Waals Radius1.47 Å
Carbon-Fluorine Bond Energy~480 kJ/mol
Carbon-Fluorine Bond Length~1.4 Å

Strategic Incorporation of Fluorine into Organic Molecules

The deliberate and controlled introduction of fluorine into organic molecules is a key focus of modern synthetic chemistry. A variety of methods have been developed to achieve this, ranging from the use of elemental fluorine to more sophisticated and selective reagents. These methods can be broadly categorized into electrophilic, nucleophilic, and radical fluorination approaches.

Electrophilic Fluorination: This approach involves the use of reagents that deliver an electrophilic fluorine atom ("F+"). These reagents are often used to introduce fluorine into electron-rich molecules.

Nucleophilic Fluorination: In this method, a nucleophilic fluoride (B91410) source ("F-") is used to displace a leaving group, such as a bromide or chloride, from an organic molecule. This is a common strategy for synthesizing alkyl fluorides. wikipedia.org

Deoxyfluorination: This process involves the replacement of a hydroxyl group with a fluorine atom. A variety of reagents have been developed for this purpose, offering milder and more selective alternatives to traditional methods. researchgate.net

The choice of fluorination strategy depends on the specific target molecule and the desired regioselectivity and stereoselectivity. The development of new and more efficient fluorination methods remains an active area of research. organic-chemistry.org

The Role of Bromine in Chemical Synthesis and Molecular Design

Bromine, another important halogen, plays a multifaceted role in chemical synthesis and molecular design. Its unique reactivity and ability to participate in specific non-covalent interactions make it a valuable tool for organic chemists. Brominated organic compounds are found in numerous natural products, particularly from marine sources, and are key intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. researchgate.net

The utility of bromine in organic synthesis is largely due to the properties of the carbon-bromine bond. The difference in electronegativity between carbon (2.55) and bromine (2.96) makes the carbon atom electrophilic and susceptible to nucleophilic attack. wikipedia.org This makes the bromide ion a good leaving group in substitution and elimination reactions.

Reactivity of Bromine as a Functional Group

The bromine atom serves as a versatile functional group that can participate in a wide array of chemical transformations. This reactivity is central to its importance in synthetic organic chemistry.

Nucleophilic Substitution: The carbon-bromine bond is readily cleaved by nucleophiles, making organobromides excellent substrates for SN1 and SN2 reactions. This allows for the facile introduction of a wide variety of functional groups.

Elimination Reactions: Organobromides can undergo elimination reactions to form alkenes. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of base and reaction conditions.

Organometallic Chemistry: Organobromides are important precursors for the formation of organometallic reagents, such as Grignard reagents and organolithium compounds. These reagents are powerful nucleophiles that are widely used to form new carbon-carbon bonds.

Cross-Coupling Reactions: Aryl and vinyl bromides are common coupling partners in a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are indispensable tools for the construction of complex organic molecules. researchgate.net

Halogen Bonding Interactions Involving Bromine and Fluorine

Halogen bonding is a non-covalent interaction that occurs between a halogen atom (acting as a Lewis acid) and a Lewis base. acs.org This interaction arises from the anisotropic distribution of electron density around the halogen atom, which creates a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. nih.gov

Both bromine and fluorine can participate in halogen bonding, although their roles and the strength of the resulting interactions differ. The strength of the halogen bond generally increases with the polarizability of the halogen atom and the electron-withdrawing character of the group to which it is attached. acs.org Therefore, bromine is typically a stronger halogen bond donor than fluorine.

In molecules containing both bromine and fluorine, such as 5-Bromo-4,4,5,5-tetrafluoropentanoic acid , the highly electronegative fluorine atoms can enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its ability to act as a halogen bond donor. acs.org These interactions can play a crucial role in determining the crystal packing of molecules and can be exploited in the design of new materials and supramolecular assemblies. nih.gov

Contextualization of this compound within Fluorinated Carboxylic Acids

This compound is a member of the class of fluorinated carboxylic acids. These compounds are characterized by the presence of one or more fluorine atoms in the alkyl chain of a carboxylic acid. The properties of fluorinated carboxylic acids can vary significantly depending on the number and position of the fluorine atoms. fluorine1.ru

The presence of the tetrafluoroethyl group at the 4- and 5-positions of the pentanoic acid chain in This compound is expected to have a significant impact on its acidity. The strong electron-withdrawing inductive effect of the four fluorine atoms will stabilize the carboxylate anion, making the acid stronger than its non-fluorinated counterpart. libretexts.orglibretexts.org

Overview of Fluorinated Carboxylic Acid Derivatives

Within the broad category of halogenated compounds, fluorinated organic compounds play an exceptional role in chemistry, technology, and life sciences. acs.org Among these, fluorinated carboxylic acids and their derivatives are a particularly important subclass, serving as powerful building blocks in synthesis. rsc.orghokudai.ac.jp The introduction of fluorine atoms into a carboxylic acid molecule significantly alters its physicochemical properties. Fluorine's high electronegativity can have profound, though sometimes difficult to predict, effects on the compound's acidity (pKa), lipophilicity, and permeability. nih.gov Generally, perfluorinated carboxylic acids are strong acids that are completely ionized in water and are noted for their chemical stability and high surface activity. researchgate.net

Several methods exist for the preparation of fluorinated carboxylic acids. Key industrial processes include:

Electrochemical Fluorination (ECF): One of the earliest methods used, where hydrocarbon carboxylic acids (often as acid chlorides) are fluorinated in an electrochemical cell. sci-hub.se

Direct Fluorination: Involves treating a hydrocarbon precursor with fluorine gas, which allows the original carbon backbone to be preserved. sci-hub.se

Telomerization of Tetrafluoroethylene: A process that yields straight-chain acids of even carbon numbers. sci-hub.se

These derivatives are of great interest for introducing perfluoro moieties into larger organic molecules, particularly in the preparation of fluorinated polymers like polyamides. sci-hub.se In medicinal chemistry and drug design, the strategic incorporation of fluorine is used to create bioisosteres, where a functional group like a carboxylic acid is replaced by a fluorine-containing surrogate to modulate the molecule's biological activity and properties. nih.gov

Importance of this compound as a Specialized Intermediate

This compound is a specialized fluorinated organic compound that serves as a valuable intermediate in advanced organic synthesis. cymitquimica.comatomfair.com Its structure is characterized by a five-carbon pentanoic acid backbone, but its utility stems from the unique combination of a carboxylic acid functional group, four fluorine atoms, and a bromine atom. cymitquimica.com This distinct arrangement of functional groups makes it a versatile building block for constructing more complex molecules.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 234443-22-2 scbt.compipharm.com
Molecular Formula C₅H₅BrF₄O₂ cymitquimica.compipharm.com
Molecular Weight 252.99 g/mol scbt.com
Appearance White to yellow solid pipharm.com
SMILES O=C(O)CCC(F)(F)C(F)(F)Br cymitquimica.com

| InChI Key | OIIFPRVLJLLMOZ-UHFFFAOYSA-N cymitquimica.compipharm.com |

The importance of this compound lies in the distinct reactivity imparted by its different components:

Fluorine Atoms: The four fluorine atoms significantly influence the molecule's properties, enhancing its stability and increasing its lipophilicity compared to non-fluorinated analogues. cymitquimica.com This feature is highly desirable in medicinal chemistry for modifying the properties of drug candidates. atomfair.com

Carboxylic Acid Group: This functional group provides a reactive site for standard organic reactions. It can readily undergo esterification with alcohols or condensation reactions with amines to form corresponding amide derivatives, allowing it to be easily incorporated into larger molecular frameworks. chemicalbook.com

Bromine Atom: The terminal bromine atom offers another site for chemical modification. It can participate in a variety of reactions, such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. atomfair.com

This trifunctional nature makes this compound a highly specialized intermediate. Researchers can selectively utilize each reactive site to introduce fluorinated fragments into target molecules. Its potential applications are primarily in research and development for the synthesis of novel fluorinated materials or pharmaceuticals, where precise control over molecular architecture and properties is essential. cymitquimica.com

Table 2: Compound Names Mentioned

Compound Name
This compound
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol
Bromomethane
Carbon tetrachloride
Chlorofluorocarbons
Chloroform
Chloromethane
Fluorinated ethylene (B1197577) propylene (B89431) (FEP)
Octanoyl chloride
Perfluorooctadecanoic acid
Polyvinyl chloride (PVC)
Telfairine
Tetrachloroethylene
Tetrafluoroethylene
Toremifene
Trichloroethylene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4,4,5,5-tetrafluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5BrF4O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIFPRVLJLLMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)Br)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371317
Record name 5-Bromo-4,4,5,5-tetrafluoropentanoic acid
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Molecular Weight

252.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234443-22-2
Record name 5-Bromo-4,4,5,5-tetrafluoropentanoic acid
Source CAS Common Chemistry
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Record name 5-Bromo-4,4,5,5-tetrafluoropentanoic acid
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Record name 5-Bromo-4,4,5,5-tetrafluoropentanoic acid
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Synthesis Methodologies for 5 Bromo 4,4,5,5 Tetrafluoropentanoic Acid and Analogous Fluorinated Carboxylic Acids

Established Synthetic Routes to 5-Bromo-4,4,5,5-tetrafluoropentanoic Acid

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its structure suggests plausible routes based on well-established reactions in organofluorine chemistry. The synthesis would logically involve the assembly of a five-carbon chain followed by or concurrent with the introduction of the required halogen atoms.

Precursor-Based Synthesis

A likely synthetic pathway would involve the use of a fluorinated precursor. One logical approach is the radical addition of a brominating agent across the double bond of a fluorinated alkene, such as 3,3,4,4-tetrafluorobut-1-ene. The resulting bromo-tetrafluoro-butane derivative could then be further elaborated. For instance, the terminal carbon could be converted to a nitrile or subjected to a Grignard reaction followed by carboxylation to introduce the carboxylic acid group, thereby extending the carbon chain and forming the final pentanoic acid structure. Another precursor-based strategy could start from a readily available five-carbon chain, such as glutaric acid or its derivatives, which would then undergo selective fluorination and bromination.

Strategies for Introducing Fluorine and Bromine Moieties

The introduction of vicinal (adjacent) fluorine and bromine atoms onto an alkyl chain presents a significant synthetic challenge. One common strategy involves the halofluorination of an alkene. For a precursor to this compound, this could involve the bromofluorination of a di- or tetra-fluorinated pentenoic acid derivative. Reagents for such transformations often include a combination of a bromine source (e.g., N-Bromosuccinimide) and a fluoride (B91410) source (e.g., hydrogen fluoride-pyridine complex).

Alternatively, the synthesis could proceed through the fluorination of a bromo-substituted precursor. Given the structure, a more probable route involves building the C4-C5 tetrafluoro-bromo moiety first and then attaching the remaining three-carbon carboxylic acid chain. This circumvents the difficulty of directly halogenating a simple pentanoic acid at the 4th and 5th positions with such specificity.

General Principles and Advanced Techniques in Fluorinated Carboxylic Acid Synthesis

The synthesis of fluorinated carboxylic acids, as a class, employs a range of sophisticated techniques, from electrochemical methods to novel decarboxylative strategies.

Electrochemical Fluorination Approaches

Electrochemical fluorination (ECF) is a cornerstone method for producing perfluorinated compounds, including carboxylic acids. The Simons process is a well-known ECF technique where an organic compound is electrolyzed in anhydrous hydrogen fluoride (HF). wikipedia.orgresearchgate.net The organic substrate is dissolved in HF, which serves as both the solvent and the fluorine source. At a nickel anode, the hydrogen atoms on the organic molecule are replaced with fluorine. For carboxylic acids, the corresponding acid fluoride is typically formed first, which is then hydrolyzed in a subsequent step to yield the final perfluorinated carboxylic acid. wikipedia.org

The yield in the Simons process tends to decrease as the carbon chain length increases. carla-hd.de To overcome challenges such as anodic passivation and the harshness of anhydrous HF, various electrolytes have been developed, such as triethylamine-hydrogen fluoride complexes (e.g., Et₃N·3HF and Et₃N·5HF), which allow for more selective and partial fluorinations under safer conditions. lew.ro

Oxidative Processes for Perfluorinated Carboxylic Acids

Oxidative degradation of larger polyfluorinated molecules is another significant route to perfluorinated carboxylic acids (PFCAs), particularly in environmental contexts. wikipedia.org For example, fluorotelomer alcohols can be oxidized in the atmosphere to form a series of PFCAs with varying chain lengths. researchgate.net Similarly, the atmospheric oxidation of polyfluorinated amides, which were byproducts of electrochemical fluorination processes, has been identified as a historical source of PFCAs in the environment. acs.org

In industrial synthesis, the oxidative cleavage of perfluorinated olefins using strong oxidizing agents like potassium permanganate (B83412) or ruthenium-catalyzed sodium hypochlorite (B82951) can produce PFCAs. carla-hd.de Sulfate radicals (SO₄•⁻) have also been shown to degrade certain PFCAs under acidic conditions, typically involving the cleavage of the carboxylic acid headgroup. nih.gov

Decarboxylative Fluorination Strategies

Decarboxylative fluorination has emerged as a powerful modern technique to convert readily available carboxylic acids into alkyl fluorides. This method offers high regioselectivity, as the fluorine atom replaces the carboxyl group. Several catalytic systems have been developed to achieve this transformation.

Silver-Catalyzed Fluorination : Aliphatic carboxylic acids can be converted to their corresponding alkyl fluorides using silver nitrate (B79036) (AgNO₃) as a catalyst in the presence of an electrophilic fluorinating agent like Selectfluor®. nih.gov This method proceeds through a radical mechanism involving Ag(I), Ag(II), and Ag(III) intermediates.

Photoredox Catalysis : Visible light-promoted photoredox catalysis provides an operationally simple and redox-neutral pathway for decarboxylative fluorination. nih.govorganic-chemistry.org An iridium or ruthenium-based photocatalyst absorbs light and initiates a process where the carboxylate is oxidized, leading to the formation of a carboxyl radical. This radical rapidly extrudes CO₂ to form an alkyl radical, which is then trapped by a fluorine atom from a reagent like Selectfluor® to yield the fluoroalkane. nih.gov

Electrochemical Fluorodecarboxylation : Organic electrochemistry offers a sustainable, reagent-light alternative. rsc.org In this approach, an electric current acts as a "traceless" oxidant to initiate the decarboxylation of a carboxylic acid. The resulting carbocation intermediate can then be trapped by a fluoride source, such as Et₃N·5HF, which can serve as both the electrolyte and the fluorinating agent. rsc.org

These advanced methods are particularly valuable for late-stage functionalization in medicinal chemistry, allowing for the precise introduction of fluorine into complex molecules. acs.org

Interactive Table: Comparison of Decarboxylative Fluorination Methods

MethodCatalyst / PromoterFluorinating AgentKey FeaturesSubstrate Scope
Silver-Catalyzed AgNO₃Selectfluor®Utilizes a radical mechanism involving multiple silver oxidation states.Aliphatic carboxylic acids. nih.gov
Photoredox Catalysis Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or Ru(bpy)₃²⁺Selectfluor®Uses visible light as an energy source; redox-neutral and operationally simple.Broad; primary, secondary, and tertiary aliphatic carboxylic acids. nih.govorganic-chemistry.org
Electrochemical None (Electric Current)Et₃N·5HFSustainable approach using electricity as the oxidant; avoids costly reagents.Aryloxyacetic acids, tertiary carboxylic acids. rsc.org

Deoxyfluorination of Carboxylic Acids

Deoxyfluorination is a direct method for converting carboxylic acids into acyl fluorides or trifluoromethyl compounds by replacing the hydroxyl group and carbonyl oxygen with fluorine atoms. cas.cnresearchgate.net

A variety of reagents have been developed for the deoxyfluorination of carboxylic acids. Sulfur tetrafluoride (SF₄) is a potent, classical reagent that can convert carboxylic acids into trifluoromethyl (-CF₃) groups, although it often requires harsh conditions, such as high temperatures and the use of hydrogen fluoride (HF) as a catalyst or solvent. researchgate.netacs.org The toxicity and handling requirements of SF₄ have spurred the development of milder and more user-friendly alternatives. researchgate.net

More contemporary reagents include diethylaminosulfur trifluoride (DAST) and its derivatives, which are effective for converting carboxylic acids to acyl fluorides under milder conditions. nih.gov Other systems, such as those based on pentafluoropyridine (B1199360) (PFP) or 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor), allow for the efficient conversion of a broad range of carboxylic acids, including (hetero)aryl, alkyl, and alkenyl types, to their corresponding acyl fluorides under neutral conditions. organic-chemistry.orgworktribe.com These modern reagents often exhibit high functional group tolerance and improved safety profiles. acs.orgworktribe.com For example, CpFluor functions as a bench-stable, all-carbon-based fluorination reagent that does not require bases or other additives. cas.cnorganic-chemistry.org

Acyl fluorides are key intermediates in organic synthesis due to their balanced stability and reactivity. cas.cn They are generally more stable towards hydrolysis than their chloride and bromide counterparts but remain sufficiently reactive for various transformations, including esterifications and amidations. cas.cnresearchgate.net The synthesis of acyl fluorides via deoxyfluorination of carboxylic acids is a common and effective strategy. nih.gov

Carbon Dioxide Fixation Routes to Fluorine-Containing Carboxylic Acids

The fixation of carbon dioxide (CO₂) into organic molecules is a critical area of research aimed at utilizing this abundant C1 source. While the direct synthesis of fluorine-containing carboxylic acids via CO₂ fixation is a specialized field, the general principles involve the carboxylation of a fluorinated organometallic or organic precursor.

One established method for CO₂ fixation is the reaction of Grignard reagents with CO₂. durham.ac.uk In principle, a fluorinated Grignard reagent (Rf-MgX) could react with CO₂ to form the corresponding fluorinated carboxylic acid (Rf-COOH). The process typically involves bubbling CO₂ gas through a solution of the pre-formed Grignard reagent. durham.ac.uk Continuous flow reactors, particularly tube-in-tube gas-permeable membrane reactors, have been developed to improve the efficiency and safety of reactions involving gases like CO₂. These systems allow for precise control over gas pressure and flow rate, enhancing the mass transfer of CO₂ into the reaction stream and leading to high conversion rates. durham.ac.uk

While the direct carboxylation of highly fluorinated substrates can be challenging, this route remains a fundamental approach for incorporating CO₂ to form carboxylic acid functionalities. Theoretical and in-vitro studies continue to explore novel enzymatic and synthetic cycles for CO₂ fixation, which could potentially be adapted for the synthesis of complex molecules, including those containing fluorine. nih.govfrontiersin.org

Bromination Strategies for Carboxylic Acids

The direct bromination of carboxylic acids is a cornerstone transformation in organic synthesis. The most prominent method for achieving α-bromination is the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orgjove.comopenstax.org This reaction is specific to carboxylic acids possessing an α-hydrogen. jove.com

The reaction typically employs bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgopenstax.org Phosphorus can also be used, as it reacts in situ with bromine to generate PBr₃. libretexts.org The mechanism proceeds through several steps:

The carboxylic acid first reacts with PBr₃ to form an acyl bromide. libretexts.orgopenstax.org This intermediate is crucial because, unlike the starting carboxylic acid, it can readily enolize. libretexts.org

The acyl bromide tautomerizes to its enol form, a process catalyzed by the hydrogen bromide (HBr) generated in the first step. jove.comopenstax.org

The electron-rich enol then acts as a nucleophile, attacking a molecule of Br₂ to install a bromine atom at the α-position. jove.com

The resulting α-bromo acyl bromide is a reactive intermediate that can be hydrolyzed by the addition of water to yield the final α-bromo carboxylic acid product. openstax.org

If an alcohol or amine is used for the final work-up instead of water, the corresponding α-bromo ester or α-bromo amide can be synthesized directly. jove.comopenstax.org The α-bromo carboxylic acids produced are valuable synthetic intermediates, readily undergoing nucleophilic substitution reactions to form α-hydroxy acids or α-amino acids. libretexts.org

For aromatic carboxylic acids, decarboxylative bromination offers a route to aryl bromides. nih.gov This transformation, which can be seen as an analogue of the Hunsdiecker reaction, has traditionally been challenging. However, modern transition-metal-free methods have been developed that allow for the conversion of many electron-rich aromatic and heteroaromatic acids into their corresponding bromoarenes. nih.govorganic-chemistry.org

Alpha-Bromination via Hell-Volhard-Zelinskii Reaction and its Mechanism

The Hell-Volhard-Zelinskii (HVZ) reaction is a well-established chemical process for the halogenation of carboxylic acids at the alpha (α) carbon position. byjus.com This reaction specifically facilitates the synthesis of α-chloro and α-bromo carboxylic acids and is not suitable for iodination or fluorination. alfa-chemistry.com While this method would not produce this compound, as the bromine in that compound is not at the α-position, it is a key methodology for producing analogous α-brominated fluorinated carboxylic acids, provided they possess at least one α-hydrogen.

The reaction is typically carried out by treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. byjus.comlibretexts.org The conditions are often severe, involving high temperatures (above 373 K) and extended reaction times. byjus.comalfa-chemistry.com

Mechanism:

The mechanism of the Hell-Volhard-Zelinskii reaction is a multi-step process that relies on the initial conversion of the carboxylic acid into a more reactive acyl bromide intermediate. libretexts.org

Acyl Bromide Formation: The reaction begins with the phosphorus tribromide converting the carboxylic acid into an acyl bromide. wikipedia.orgmasterorganicchemistry.com This intermediate is crucial because, unlike the parent carboxylic acid, it can readily tautomerize to an enol form. libretexts.org

Enolization: The acyl bromide tautomerizes to its enol isomer. wikipedia.orgnrochemistry.com This step is often catalyzed by the HBr generated in the first step. libretexts.org The enol is the key reactive species that undergoes bromination at the α-carbon.

α-Bromination: The enol form of the acyl bromide attacks a molecule of bromine (Br₂), resulting in the addition of a bromine atom at the α-position and forming an α-bromo acyl bromide. byjus.comwikipedia.org

Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, often during an aqueous workup, to yield the final α-bromo carboxylic acid product. wikipedia.orgnrochemistry.com Alternatively, if the reaction mixture contains unreacted carboxylic acid, the bromine can be exchanged to regenerate the acyl bromide intermediate, thus completing the catalytic cycle. wikipedia.org If an alcohol is used instead of water in the final step, the corresponding α-bromo ester can be obtained. wikipedia.orgnrochemistry.com

Bromodecarboxylation Reactions

Bromodecarboxylation is a class of chemical reactions where the carboxylic acid functional group (-COOH) is replaced by a bromine atom, accompanied by the liberation of carbon dioxide (CO₂). acs.orgwikipedia.org This method is a plausible synthetic route for compounds like this compound, which would require a precursor like 2,2,3,3-tetrafluoroadipic acid. The most prominent example of bromodecarboxylation is the Hunsdiecker reaction. wikipedia.org

The classic Hunsdiecker reaction involves the treatment of a silver salt of a carboxylic acid with elemental bromine. wikipedia.orgalfa-chemistry.com The reaction is believed to proceed via a radical mechanism. wikipedia.org

Mechanism:

Acyl Hypobromite (B1234621) Formation: The silver carboxylate salt reacts with bromine to form an unstable acyl hypobromite intermediate. wikipedia.orgalfa-chemistry.com

Homolytic Cleavage: The weak oxygen-bromine bond in the acyl hypobromite undergoes homolytic cleavage to generate an acyloxy radical and a bromine radical. alfa-chemistry.com

Decarboxylation: The acyloxy radical rapidly loses a molecule of carbon dioxide to form an alkyl radical. alfa-chemistry.com

Radical Recombination: The newly formed alkyl radical combines with the bromine radical to form the final alkyl bromide product. wikipedia.org

The efficiency of the Hunsdiecker reaction is influenced by the structure of the carboxylic acid. Generally, the yield of the resulting alkyl bromide follows the trend: primary > secondary > tertiary. wikipedia.orgnih.gov Primary alkyl bromides can be obtained in high yields (70-95%), while secondary acids give lower yields, and tertiary acids often fail to produce significant amounts of the desired product unless a bridgehead carbon is involved. acs.orgnih.gov

Several modifications to the Hunsdiecker reaction exist, such as the Kochi reaction, which uses lead tetraacetate and a lithium halide, allowing the use of the free carboxylic acid directly. alfa-chemistry.com

Yields of Bromodecarboxylation for Various Aliphatic Acids
Carboxylic Acid TypeTypical Yield RangeNotes
Primary Aliphatic Acids70–95%Less prone to radical side reactions, providing the highest yields. acs.orgnih.gov
Secondary Aliphatic Acids30–70%Yields are generally lower compared to primary acids. nih.gov
Tertiary Aliphatic AcidsTrace amountsProblematic due to rapid decomposition, unless the carboxylic group is on a bridgehead carbon. acs.orgnih.gov

Reactivity and Mechanistic Investigations of 5 Bromo 4,4,5,5 Tetrafluoropentanoic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in 5-bromo-4,4,5,5-tetrafluoropentanoic acid is a versatile functional handle for various chemical modifications. These transformations allow for the incorporation of the fluorinated alkyl chain into a diverse array of molecular architectures.

Esterification Reactions

The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. For this compound, esterification can be achieved by reacting the acid with an alcohol under acidic conditions. This reaction proceeds via the Fischer-Speier esterification mechanism, where a catalytic amount of a strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.

While specific literature detailing the esterification of this compound is not extensively available, the general principles of Fischer esterification are applicable. The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Table 1: Representative Esterification of this compound

Reactant 1Reactant 2 (Alcohol)CatalystProduct
This compoundMethanolH₂SO₄Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate
This compoundEthanolH₂SO₄Ethyl 5-bromo-4,4,5,5-tetrafluoropentanoate

Note: The above table represents expected products based on general chemical principles, as specific experimental data for this compound is limited in publicly available literature.

Amidation and Condensation Reactions

The carboxylic acid functionality of this compound can also be converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as amines are generally less nucleophilic than alcohols. Common methods for amidation include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate that is readily attacked by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride then reacts rapidly with an amine to form the corresponding amide. These condensation reactions are crucial for integrating the 5-bromo-4,4,5,5-tetrafluoropentyl moiety into peptides and other biologically relevant molecules. chemicalbook.com

Deoxygenative Fluorination of Carboxylic Acid Functional Groups

Deoxygenative fluorination is a process that converts a carboxylic acid's hydroxyl group into a fluorine atom, yielding an acyl fluoride (B91410). Acyl fluorides are valuable synthetic intermediates due to their enhanced reactivity compared to carboxylic acids. While specific studies on the deoxygenative fluorination of this compound are not readily found, general methods using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation on other carboxylic acids. The reaction mechanism typically involves the formation of an intermediate acyl fluorosulfite, which then undergoes nucleophilic attack by fluoride to release sulfur dioxide and form the acyl fluoride.

Reactivity of the Bromine Substituent

The bromine atom in this compound serves as a key site for further functionalization, enabling the introduction of a variety of substituents through substitution or radical-mediated processes.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion by a range of nucleophiles. However, the presence of the adjacent electron-withdrawing tetrafluoroethyl group can influence the reaction mechanism. While a direct S(_N)2 displacement is possible, the steric hindrance and electronic effects of the fluorine atoms may affect the reaction rate.

Common nucleophiles that could potentially displace the bromine include alkoxides, thiolates, and amines. The success of these reactions would depend on the reaction conditions, such as the choice of solvent and temperature, as well as the nature of the nucleophile.

Radical Reactions Involving the C-Br Bond

The relatively weak carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This radical can then participate in a variety of transformations, including atom transfer radical addition (ATRA) reactions. In a typical ATRA reaction, a radical initiator, such as a peroxide or an azo compound, would be used to generate the initial radical. This radical could then add across a double or triple bond, followed by abstraction of a bromine atom from another molecule of this compound to propagate the radical chain.

Such radical reactions provide a powerful tool for carbon-carbon bond formation and the synthesis of more complex fluorinated molecules. The regioselectivity of the radical addition would be governed by the stability of the resulting radical intermediate.

Influence of Tetrafluoro Groups on Bromine Reactivity

The presence of a vicinal tetrafluoroalkyl moiety (–CF₂–CF₂–) profoundly impacts the reactivity of the adjacent carbon-bromine (C-Br) bond in this compound. This influence stems primarily from the strong electron-withdrawing nature of fluorine atoms. The cumulative inductive effect of the four fluorine atoms significantly polarizes the carbon backbone, drawing electron density away from the carbon atom bonded to the bromine.

This electronic perturbation has several important consequences for the reactivity of the C-Br bond. The carbon atom of the C-Br bond becomes more electrophilic, making it a more susceptible target for nucleophilic attack. However, the high electronegativity of the adjacent fluorine atoms can also influence the stability of potential intermediates in substitution reactions.

In the context of nucleophilic substitution reactions, two primary mechanisms are typically considered: the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. The strong electron-withdrawing effect of the tetrafluoro groups would destabilize a potential carbocation intermediate at the C-5 position, making an Sₙ1-type mechanism, which proceeds through such an intermediate, highly unfavorable. Conversely, the increased electrophilicity of the C-5 carbon could, in principle, favor an Sₙ2 mechanism, where a nucleophile attacks the carbon atom in a concerted step with the departure of the bromide leaving group.

FactorInfluence on Bromine ReactivityMechanistic Implication
Inductive Effect Increases the electrophilicity of the carbon atom bonded to bromine.Potentially enhances susceptibility to nucleophilic attack.
Carbocation Stability Destabilizes a potential carbocation at the C-5 position.Disfavors Sₙ1-type reaction pathways.
Steric Hindrance The tetrafluoro groups may sterically hinder the approach of a nucleophile.May slow down Sₙ2-type reactions.
Electrostatic Repulsion Electron-dense fluorine atoms may repel incoming nucleophiles.Could increase the activation energy for nucleophilic attack.

Interplay between Fluorine and Bromine in the Molecular Framework

The chemical behavior of this compound is not merely the sum of its individual halogen properties but is dictated by the intricate interplay between the fluorine and bromine atoms within the molecular framework. This interplay manifests through both electronic and stereochemical effects, guiding the pathways of its chemical transformations.

The dominant electronic feature of the tetrafluoro groups is their powerful negative inductive effect (-I effect). This effect propagates along the carbon chain, influencing the electron distribution throughout the molecule. As previously mentioned, this makes the carbon atom attached to the bromine more electron-deficient.

In reactions involving nucleophiles, this electronic pull is critical. While the C-Br bond is inherently weaker than the C-F bond, the electronic environment created by the fluorine atoms modulates its reactivity. For instance, in a potential elimination reaction, the acidity of the protons on the carbon adjacent to the tetrafluorinated segment (C-3) would be increased, potentially facilitating their abstraction by a base.

The reaction pathway ultimately taken by this compound in the presence of a nucleophile or base will be determined by the relative activation energies of competing pathways, such as substitution versus elimination. The strong inductive effect of the fluorine atoms plays a crucial role in determining these relative energies.

Electronic EffectDescriptionImpact on Reaction Pathways
Negative Inductive Effect (-I) Strong electron withdrawal by the four fluorine atoms.Increases electrophilicity of the C-Br carbon; increases acidity of adjacent C-H protons.
Hyperconjugation Potential interaction of C-F σ* anti-bonding orbitals with adjacent bonds.Can influence bond strengths and reactivity, though often a secondary effect compared to induction.

The stereochemical outcome of reactions at the C-5 carbon of this compound is a key aspect of its reactivity. Should a reaction proceed via a concerted Sₙ2 mechanism, it would be expected to occur with an inversion of configuration at the reaction center. This is a hallmark of the backside attack of the nucleophile on the carbon atom bearing the leaving group.

However, the presence of the bulky and electron-rich tetrafluoroethyl group adjacent to the reaction center could introduce significant stereochemical bias. The steric bulk may hinder the approach of the nucleophile, potentially leading to slower reaction rates or favoring alternative reaction pathways if the steric demands are too high.

Reaction MechanismExpected Stereochemical OutcomePotential Influence of Tetrafluoro Groups
Sₙ2 Inversion of configuration at the C-5 carbon.Steric hindrance from the -CF₂-CF₂- moiety could disfavor this pathway or influence the rate.
Sₙ1 Racemization (formation of both enantiomers).Highly unlikely due to the electronic destabilization of the carbocation intermediate by the fluorine atoms.
Elimination Formation of an alkene, with potential for E/Z isomerism.The electronic and steric environment will dictate the regioselectivity and stereoselectivity of the elimination.

Advanced Applications of 5 Bromo 4,4,5,5 Tetrafluoropentanoic Acid As a Synthetic Building Block

Utility in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. 5-Bromo-4,4,5,5-tetrafluoropentanoic acid serves as a key precursor for introducing the valuable tetrafluoropentanoic acid moiety into bioactive molecules.

Synthesis of Fluorine-Containing Drug Candidates and Bioactive Molecules

The presence of both a carboxylic acid and a bromine atom in this compound allows for its versatile incorporation into a wide range of molecular scaffolds. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, while the bromine atom can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions enable the synthesis of novel fluorine-containing drug candidates with potential therapeutic applications.

While specific publicly available examples of marketed drugs synthesized directly from this compound are not extensively documented in readily accessible literature, its role as a building block is evident in the broader context of synthesizing fluorinated bioactive molecules. The tetrafluoroalkyl chain can significantly influence the lipophilicity and binding interactions of a molecule with its biological target.

Table 1: Potential Reactions for Incorporating this compound into Drug Scaffolds

Reaction TypeReactant with this compoundResulting Functional GroupPotential Application
EsterificationAlcoholEsterProdrug synthesis, modification of solubility
AmidationAmineAmidePeptide synthesis, introduction of hydrogen bonding
Suzuki CouplingBoronic AcidAlkyl-Aryl BondSynthesis of complex aromatic compounds
Sonogashira CouplingTerminal AlkyneAlkyl-Alkynyl BondCreation of rigid molecular structures

Chemical Modifications for Biological Activity Modulation

The tetrafluoropentanoic acid moiety, introduced via this compound, can be strategically employed to modulate the biological activity of existing drug molecules. The fluorine atoms can alter the electronic properties of a molecule, influencing its acidity, basicity, and ability to form hydrogen bonds. These modifications can lead to improved target selectivity, enhanced potency, and a more favorable pharmacokinetic profile. The increased lipophilicity imparted by the fluorinated chain can also improve a drug's ability to cross cell membranes. cymitquimica.com

Preparation of Fluorinated Amino Acid Derivatives

Fluorinated amino acids are valuable tools in peptide and protein engineering, as they can enhance proteolytic stability and influence secondary structure. This compound can be utilized as a starting material for the synthesis of novel fluorinated amino acid derivatives. The synthetic route may involve the conversion of the carboxylic acid to an amine or another functional group that can be incorporated into an amino acid framework.

General synthetic strategies for fluorinated amino acids often involve the use of fluorinated building blocks. rsc.org For instance, the bromine atom in this compound could be displaced by an amino group or a precursor to an amino group, followed by further synthetic manipulations to yield the desired fluorinated amino acid. The resulting amino acids, containing the tetrafluoropentyl side chain, can then be incorporated into peptides to study their conformational preferences and biological activities. nih.govnih.gov

Role in Agrochemical Development

The principles of using fluorinated compounds to enhance biological activity extend to the field of agrochemicals. The introduction of fluorine can lead to pesticides with improved efficacy, selectivity, and environmental persistence.

Building Blocks for Herbicides, Insecticides, and Fungicides

This compound serves as a valuable building block for the synthesis of novel agrochemicals. The reactive handles of the carboxylic acid and the bromine atom allow for the construction of complex molecules with desired pesticidal properties. While specific commercial pesticides derived directly from this compound are not widely publicized, the general utility of fluorinated building blocks in agrochemical synthesis is well-established. For example, trifluoromethylpyridines are key components in various herbicides, insecticides, and fungicides. nih.gov Similarly, the tetrafluoropentanoic acid moiety can be incorporated into different chemical classes of pesticides to optimize their performance. The synthesis of novel insecticides, for instance, often involves the condensation of various building blocks to create a molecule with high insecticidal activity. mdpi.com

Contributions to Materials Science

The unique properties of fluorinated compounds also make them attractive for applications in materials science. The incorporation of fluorine can enhance thermal stability, chemical resistance, and surface properties of materials. cymitquimica.com

This compound can be used as a monomer or a precursor to monomers for the synthesis of fluorinated polymers. The carboxylic acid functionality can be used for polymerization reactions such as polyesterification. The resulting fluorinated polymers are expected to exhibit properties such as low surface energy, hydrophobicity, and high thermal stability. These characteristics make them suitable for applications in coatings, specialty membranes, and advanced lubricants. The presence of the bromine atom could also allow for post-polymerization modifications, further tailoring the material's properties.

Synthesis of Fluorinated Polymers and Coatings

The incorporation of fluorinated segments into polymers is a well-established strategy for developing materials with low surface energy, high thermal stability, and excellent chemical resistance. This compound serves as a key monomer or functionalizing agent in the synthesis of such advanced polymers and coatings. The dual functionality of the molecule allows for its integration into polymer backbones or as pendant side chains, thereby fine-tuning the properties of the final material.

One common approach involves the conversion of the carboxylic acid group into a polymerizable functional group, such as an ester or an amide, which can then undergo polymerization. For instance, esterification with a hydroxyl-containing monomer can yield a fluorinated monomer suitable for condensation polymerization. Alternatively, the carboxylic acid can be used to modify existing polymers through grafting reactions, introducing the fluorinated tail to the polymer surface.

The bromine atom provides another reactive site for polymerization or post-polymerization modification. Atom Transfer Radical Polymerization (ATRP) is a powerful technique where the bromo-group can act as an initiator, allowing for the controlled growth of polymer chains. This results in well-defined polymer architectures with fluorinated end-groups. These fluorinated end-groups tend to migrate to the polymer-air interface, creating a low-energy surface with hydrophobic and oleophobic properties.

The properties of coatings derived from this compound are highly desirable for applications requiring non-stick, anti-fouling, and self-cleaning surfaces. The presence of the tetrafluoropentanoic acid moiety can significantly reduce the surface tension of the coating, leading to enhanced water and oil repellency.

Table 1: Potential Properties of Polymers Incorporating this compound

PropertyEnhancement due to Fluorinated Moiety
Surface EnergySignificantly lowered, leading to hydrophobicity and oleophobicity.
Thermal StabilityIncreased due to the strength of the C-F bond.
Chemical ResistanceImproved resistance to solvents, acids, and bases.
Refractive IndexLowered, which is beneficial for optical applications.
Friction CoefficientReduced, providing lubricious properties.

Advanced Functional Materials

Beyond polymers and coatings, this compound is a valuable building block for a range of advanced functional materials. Its unique structure is exploited to create materials for electronics, energy storage, and biomedical applications. The fluorinated segment can impart properties such as dielectric insulation, ionic conductivity, and biocompatibility.

In the field of electronics, fluorinated materials are used as dielectrics due to their low polarizability. By incorporating this compound into organic molecules, it is possible to synthesize materials with low dielectric constants, which are crucial for reducing signal delay and power consumption in microelectronic devices.

For energy applications, this compound can be a precursor for the synthesis of electrolytes for lithium-ion batteries. The electron-withdrawing nature of the fluorinated chain can enhance the ionic conductivity and electrochemical stability of the electrolyte. The carboxylic acid functionality allows for its attachment to other molecular components to create novel electrolyte additives or solid polymer electrolytes.

In the biomedical field, the introduction of fluorinated groups can enhance the metabolic stability and bioavailability of drug molecules. While this article does not focus on dosage, the use of this compound as a fragment in medicinal chemistry is a notable application. Furthermore, its incorporation into biomaterials can improve their biocompatibility and reduce protein adsorption, which is critical for medical implants and devices.

Table 2: Research Findings on Functional Materials from Similar Fluorinated Building Blocks

Application AreaMaterial TypeKey Property
ElectronicsDielectric FilmsLow dielectric constant, high thermal stability.
Energy StorageBattery ElectrolytesEnhanced ionic conductivity and electrochemical stability.
BiomedicalBiomaterialsImproved biocompatibility, reduced protein fouling.
SensorsSensing MembranesSelective permeability to specific analytes.

General Organic Synthesis Applications

The distinct reactivity of its two functional groups makes this compound a versatile tool in general organic synthesis for the construction of complex and highly functionalized molecules.

Versatile Intermediate for Complex Molecular Architectures

As an intermediate, this compound offers a platform for sequential and orthogonal chemical transformations. The carboxylic acid can be readily converted into a variety of other functional groups, including esters, amides, acid chlorides, and alcohols, through standard organic reactions. This allows for the introduction of the fluorinated chain into a larger molecule at a specific point in a synthetic sequence.

The bromine atom can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for creating complex molecular scaffolds. The bromo-group of this compound can be coupled with various organometallic reagents to build intricate molecular architectures.

Furthermore, the bromine can be displaced by nucleophiles or converted into an organometallic reagent itself, such as an organolithium or Grignard reagent, for subsequent reactions with electrophiles. This versatility allows synthetic chemists to strategically incorporate the fluorinated pentanoic acid moiety into a wide range of target molecules, including natural products, pharmaceuticals, and materials with novel properties.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to the profound effect of fluorine on the biological activity and physical properties of these ring systems. This compound is a valuable precursor for the synthesis of various fluorinated heterocyclic compounds.

The bifunctional nature of the molecule allows for intramolecular cyclization reactions to form heterocyclic rings. For example, by reacting the carboxylic acid with a suitable binucleophile, it is possible to construct a variety of ring systems. The bromine atom can then be used as a handle for further functionalization of the resulting heterocycle.

Alternatively, the compound can be used in intermolecular reactions where both the carboxylic acid and the bromine atom participate in the formation of the heterocyclic ring. For instance, condensation of the carboxylic acid with a nitrogen-containing nucleophile, followed by an intramolecular cyclization involving the displacement of the bromide, can lead to the formation of fluorinated lactams or other nitrogen-containing heterocycles. The specific type of heterocycle formed can be controlled by the choice of reagents and reaction conditions. The incorporation of the tetrafluorinated chain into the heterocyclic structure can lead to compounds with enhanced lipophilicity and metabolic stability.

Computational and Theoretical Studies

Quantum Chemical Investigations (e.g., DFT Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries, electronic structures, and energies. For a molecule like 5-Bromo-4,4,5,5-tetrafluoropentanoic acid, DFT calculations can elucidate the complex electronic environment created by the presence of multiple, highly electronegative halogen atoms. Such calculations typically involve optimizing the molecule's geometry to find its most stable conformation and then computing various properties like vibrational frequencies, molecular orbital energies, and charge distributions. biointerfaceresearch.comnih.gov

Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. While specific mechanistic studies on this compound are not extensively documented, DFT can be used to model its potential reaction pathways.

For instance, in reactions like decarboxylative halogenation, computational studies can support the proposed radical mechanism by calculating the energies of key intermediates, such as the initial carboxyl radical and the subsequent alkyl radical formed after CO2 extrusion. nih.gov DFT calculations can elucidate the energetics of the transition state for the rate-limiting step, which is often the oxidation of the carboxylate ion. nih.gov Similarly, for nucleophilic substitution reactions at the carbon bearing the bromine atom, DFT can be employed to model the transition state, helping to determine whether the reaction proceeds via a concerted (SN2) or a stepwise mechanism. acs.org

The presence of both fluorine and bromine atoms profoundly influences the electronic properties of the pentanoic acid chain. Fluorine is the most electronegative element, and its presence results in a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect is transmitted through the sigma bonds of the carbon backbone, polarizing the C-F and adjacent C-C bonds. mdpi.com The four fluorine atoms on carbons 4 and 5 create a powerful pull of electron density away from the rest of the molecule.

This strong inductive effect has a significant impact on the acidity of the carboxylic acid group. By withdrawing electron density, the fluorine atoms stabilize the resulting carboxylate anion (conjugate base) after deprotonation, thereby increasing the acidity of the parent acid. nih.gov The bromine atom also contributes to this inductive effect, though to a lesser extent than fluorine. The cumulative effect makes this compound a considerably stronger acid than unsubstituted pentanoic acid.

Table 1: Comparison of Acidity (pKa) for Pentanoic Acid and a Fluorinated Analogue Note: The pKa for this compound is an estimated value based on the known electronic effects of its substituents, as precise experimental or calculated values are not readily available in the literature.

CompoundStructureCalculated/Experimental pKaReference/Comment
Pentanoic AcidCH₃(CH₂)₃COOH~4.82Standard experimental value
Perfluorooctanoic Acid (PFOA)CF₃(CF₂)₆COOH~0.71Calculated value via COSMO-RS theory nih.gov
This compoundBr(CF₂)₂CH₂CH₂COOH< 2.5 (Estimated)Significant increase in acidity expected due to the strong inductive effect of the -CF₂CF₂Br group.

Analysis of Non-Covalent Interactions

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. nih.govnih.gov this compound has multiple functional groups capable of engaging in a variety of such interactions.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgyoutube.com The strength of this bond generally increases with the polarizability of the halogen atom (I > Br > Cl >> F). nih.gov The σ-hole is a region of positive electrostatic potential located on the halogen atom, opposite to the covalent bond. youtube.com

In this compound, the bromine atom is a potent halogen bond donor. The strength of its σ-hole is significantly enhanced by the strong electron-withdrawing nature of the adjacent tetrafluoroethyl group (-CF2CF2-). This phenomenon, known as "tunability," allows for the modulation of halogen bond strength through substitution. researchgate.netnih.gov The fluorine atoms pull electron density away from the bromine, making its σ-hole more positive and thus a stronger and more effective halogen bond donor. youtube.comresearchgate.netnih.gov While fluorine itself can act as a halogen bond donor, it typically does so only when attached to exceptionally strong electron-withdrawing groups. nih.gov

Table 2: General Properties of Halogen Bonds

PropertyDescriptionTrend (Halogen Donors)
StrengthThe energy of the interaction, typically ranging from 5-50 kJ/mol.Increases with halogen polarizability and the electron-withdrawing character of the attached group. (I > Br > Cl) nih.gov
DirectionalityHighly directional, with the Lewis base approaching the halogen atom along the axis of the covalent bond (R-X···B angle ≈ 180°).Directionality is stronger than that of typical hydrogen bonds. mdpi.com
TunabilityThe ability to modify the strength of the halogen bond by changing the electronic environment of the halogen donor.Electron-withdrawing substituents on the group attached to the halogen enhance the σ-hole and strengthen the bond. researchgate.netnih.gov

Beyond halogen bonding, the molecule can participate in several other key interactions. The carboxylic acid group is a classic hydrogen bond donor and acceptor, and it is expected to form strong intermolecular hydrogen-bonded dimers in the solid state or in non-polar solvents.

Computationally, analysis of the molecule's conformational landscape would likely reveal intramolecular interactions, such as dipole-dipole forces between the C-F, C-Br, and C=O bonds, which influence the molecule's preferred three-dimensional shape. bohrium.com Intermolecularly, in a crystal lattice, one would expect a complex network of interactions. The primary interactions would be the strong hydrogen bonding between carboxylic acid groups and the directional halogen bonding from the bromine atom to an acceptor, such as a carbonyl oxygen from a neighboring molecule. Weaker C-H···O and C-H···F hydrogen bonds may also play a role in stabilizing the crystal packing. mdpi.com

Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of a molecule by analyzing its electronic structure, particularly its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.commdpi.com The energy and spatial distribution of these orbitals provide insight into where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, DFT calculations would likely show that the HOMO is localized primarily on the lone pairs of the oxygen atoms of the carboxylic acid group. The LUMO, conversely, is expected to be localized along the C-Br σ* antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

Global reactivity descriptors, derived from these orbital energies, can quantify reactivity. These include:

Chemical Potential (μ): Indicates the tendency of electrons to escape. A higher (less negative) chemical potential suggests better nucleophilic character.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The low-lying LUMO associated with the C-Br bond suggests this site is the primary center for electrophilic attack, making the molecule susceptible to nucleophilic substitution reactions where bromide acts as the leaving group.

Table 3: Representative Calculated Frontier Orbital Energies and Reactivity Descriptors Note: These values are illustrative, based on DFT calculations for analogous halogenated organic molecules, to demonstrate the type of data obtained from such studies.

ParameterTypical Calculated Value (eV)Interpretation for Reactivity
EHOMO-6.0 to -8.0Energy of the highest occupied molecular orbital; related to the ionization potential and nucleophilicity.
ELUMO-0.5 to -2.0Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electrophilicity. A lower LUMO energy indicates a better electron acceptor. nih.gov
HOMO-LUMO Gap (ΔE)4.0 to 7.5Indicates kinetic stability. A smaller gap suggests higher chemical reactivity. nih.gov
Electrophilicity Index (ω)1.0 to 2.5A higher value indicates a stronger electrophile. Halogen substitution generally increases this value. nih.gov

Green Chemistry Perspectives in the Synthesis and Utilization of Fluorinated Carboxylic Acids

Development of Sustainable Synthetic Methodologies

The pursuit of sustainability in organofluorine chemistry centers on creating safer, more efficient, and environmentally conscious synthetic routes. This involves rethinking reagents, catalysts, and reaction conditions to minimize environmental impact.

A primary goal in green fluorination is replacing hazardous traditional reagents like hydrofluoric acid and fluorine gas. numberanalytics.com Research has focused on developing safer, more manageable alternatives.

Key developments include:

Deoxyfluorination Reagents : An attractive route to acyl fluorides from readily available carboxylic acids is deoxyfluorination. nih.govresearchgate.net Reagents such as (diethylamino)sulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective but have drawbacks. nih.gov Milder, bench-stable solid reagents like (Me4N)SCF3 and in situ generated pyridinium (B92312) trifluoromethoxide salts represent a greener evolution, allowing for the conversion of carboxylic acids to acid fluorides under less harsh conditions. nih.govresearchgate.netnih.gov

Fluorinated Ionic Liquids : These compounds can serve as both the solvent and the fluorinating agent, offering low toxicity and high recyclability. numberanalytics.com Their use can significantly reduce waste generation compared to conventional methods. numberanalytics.com

Electrochemical Fluorination : This technique uses electricity to drive fluorination reactions, reducing the dependence on toxic chemical reagents and their byproducts. numberanalytics.com

A comparison of traditional and greener fluorination reagents highlights the shift towards sustainability.

Reagent TypeExamplesToxicityEnvironmental ImpactKey Advantages
Traditional Hydrofluoric acid, Fluorine gasHighHighLow Cost
Modern Solid (Me4N)SCF3, PyFluor, BT-SCF3ModerateLowerBench-stable, mild conditions
Ionic Liquids [IPrH][F(HF)n]LowLowRecyclable, dual solvent/reagent
Electrochemical Electricity-drivenLowLowAvoids chemical reagent waste

This table provides a generalized comparison of different classes of fluorination reagents.

Catalysis is fundamental to green chemistry, offering pathways to increase reaction efficiency, selectivity, and reduce energy consumption. The formation of the strong carbon-fluorine (C-F) bond is an energy-intensive process that benefits significantly from catalytic approaches. mdpi.comyoutube.com

Recent advances in catalyst development include:

Transition Metal Catalysis : Earth-abundant metals like copper have emerged as effective catalysts for C-F bond formation, providing an alternative to more expensive metals like palladium. nih.gov These catalysts can facilitate fluorination under milder conditions than previously possible. youtube.com

Photocatalysis : The use of light to drive chemical reactions offers a powerful tool for activating strong C-F bonds under mild conditions. sciencedaily.com Researchers have demonstrated that combining a photocatalyst with other reagents can selectively transform specific C-F bonds, opening new avenues for modifying complex fluorinated molecules. sciencedaily.com

Asymmetric Catalysis : For producing chiral fluorinated molecules, iridium-catalyzed asymmetric hydrogenation of fluorinated precursors represents an atom-economical approach to creating specific stereoisomers, which is crucial in the pharmaceutical industry. researchgate.netresearchgate.net

Solvents are a major contributor to the environmental footprint of chemical processes. Green chemistry promotes the use of safer solvents or, ideally, the elimination of solvents altogether.

Key strategies in this area include:

Aqueous Media : Historically, fluorination was considered incompatible with water. rsc.org However, recent studies have shown that various fluorination reactions, including electrophilic, nucleophilic, and radical pathways, can be successfully performed in water as a solvent or co-solvent, significantly improving the environmental profile of these transformations. rsc.orgacsgcipr.org

Perfluorocarbon (PFC) Fluids : PFCs can be used as inert reaction media that are readily recoverable and reusable after a reaction. google.com Their use can reduce the consumption of traditional organic solvents and lower explosion hazards. google.com

Solvent-Free Reactions (Mechanochemistry) : Performing reactions by mechanically milling solid reactants together eliminates the need for bulk solvents, reducing waste and often energy consumption. rsc.orgchemrxiv.org This solid-state approach has been successfully applied to nucleophilic aromatic fluorination, offering a more efficient and environmentally friendly alternative to solution-based methods that rely on high-boiling, toxic solvents like DMSO or DMF. rsc.org

Atom Economy and Waste Reduction in Fluorination Reactions

Key approaches include:

Process Optimization : Fine-tuning reaction conditions to maximize yield and minimize the formation of byproducts is a straightforward way to reduce waste. numberanalytics.com

Catalytic Cycles : Asymmetric hydrogenation and other catalytic reactions are inherently more atom-economical than stoichiometric reactions, as the catalyst is regenerated and reused, leading to minimal waste. researchgate.netresearchgate.net

Fluorine Recycling : A significant challenge is the management of fluorine-containing waste. numberanalytics.com Innovative methods are being developed to recover fluorine from waste streams, including from persistent per- and polyfluoroalkyl substances (PFAS). ox.ac.uk One novel approach uses mechanochemistry to react PFAS waste with potassium phosphate (B84403) salts, breaking down the "forever chemicals" and recovering the fluorine content as a valuable fluorochemical that can be reused, creating a circular fluorine economy. ox.ac.uk

Biotransformation and Biodegradation Studies of Fluorinated Carboxylic Acids

Understanding the environmental fate of fluorinated compounds is crucial. The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds resistant to natural degradation. nih.govasm.org However, microorganisms have evolved mechanisms to interact with and, in some cases, break down these persistent molecules. nih.govdtic.mil

Research into the biodegradation of fluorinated carboxylic acids has revealed several key insights:

Microbial Defluorination : Some microorganisms possess enzymes, known as defluorinases, that can cleave the C-F bond. nih.gov The process is often slow and requires specific physiological conditions. asm.org Biodegradation is more challenging for polyfluorinated compounds compared to their chlorinated counterparts due to the strength of the C-F bond and the toxicity of the released fluoride (B91410) ion to the microbes. asm.org

Structure-Dependent Biodegradation : The susceptibility of a fluorinated carboxylic acid to biodegradation is highly dependent on its structure. acs.org For example, studies with activated sludge communities have shown that the position and number of fluorine atoms influence the biotransformation pathway. Compounds with C-H bonds at the α-position may undergo β-oxidation, a common metabolic pathway. acs.org

Biotransformation Pathways : Even when complete degradation (mineralization) does not occur, biotransformation can lead to the formation of other fluorinated metabolites. nih.gov For instance, fluorotelomer carboxylic acids can be transformed by activated sludge into shorter-chain perfluorinated acids like PFPeA and PFBA. nih.gov Fungi, such as Cunninghamella elegans, have also been used as models to study the oxidative metabolism of fluorinated acids, identifying hydroxylated metabolites. nih.govworktribe.com

The table below summarizes findings from various studies on the microbial transformation of different fluorinated carboxylic acids.

Compound ClassOrganism/SystemTransformation PathwayKey Findings
Short-Chain Fluorinated Carboxylic AcidsActivated Sludgeβ-oxidation, DecarboxylationDefluorination is structure-specific; α-C-H bonds are important for degradation. acs.org
Fluorotelomer Carboxylic Acids (FTCAs)Activated Sludgeβ-oxidation, Defluorination6:2 FTCA shows significant fluoride release, while 5:3 FTCA transforms mainly via non-defluorinating pathways. nih.gov
Fluorophenyl Pyridine Carboxylic AcidsCunninghamella elegansHydroxylationFungal model demonstrates oxidative metabolism, with hydroxylation occurring at specific positions. nih.govworktribe.com
Polyfluoroalkyl Phosphate Surfactants (PAPS)Sprague-Dawley RatsDephosphorylation, MetabolismIn vivo studies show biotransformation to perfluorinated carboxylic acids (PFCAs). acs.org

This table illustrates that the biological fate of fluorinated carboxylic acids is diverse and depends heavily on the specific chemical structure and the biological system involved.

Future Research Directions

Emerging Synthetic Strategies for Selective Fluorination and Bromination

The synthesis of complex molecules like 5-bromo-4,4,5,5-tetrafluoropentanoic acid hinges on the precise and selective introduction of halogen atoms. Future research will likely focus on advancing methodologies that offer greater control, efficiency, and safety.

Fluorination: Traditional fluorination methods are being supplanted by more sophisticated strategies. Research is moving towards late-stage C-H fluorination, which allows for the direct conversion of carbon-hydrogen bonds to carbon-fluorine bonds, streamlining synthetic pathways. The development of novel reagents beyond traditional sources is also a key area. For instance, aminodifluorosulfinium salts are emerging as effective and more selective deoxofluorinating reagents compared to conventional agents like DAST (diethylaminosulfur trifluoride). organic-chemistry.org

Bromination: Radical bromination remains a fundamental method for introducing bromine. libretexts.org However, modern advancements are providing milder and more selective alternatives to using hazardous molecular bromine. numberanalytics.comtandfonline.comacsgcipr.org N-bromosuccinimide (NBS) is a common reagent for this purpose. tandfonline.com Future strategies may involve visible-light-mediated and copper-catalyzed radical bromination, which offer milder reaction conditions and enhanced selectivity. numberanalytics.com For constructing the specific vicinal (adjacent) bromo-fluoro arrangement found in the target molecule, methods involving the reaction of alkenes with reagents like N-bromosuccinimide in the presence of a fluoride (B91410) source (e.g., Et3N·3HF) are particularly relevant. epfl.ch These reactions often proceed with high regioselectivity, where the fluorine atom attaches to the more substituted carbon. epfl.ch

The following table summarizes key emerging synthetic approaches:

Halogenation TypeEmerging StrategyKey Features
Fluorination C-H FluorinationDirect conversion of C-H to C-F bonds, increases synthetic efficiency.
Advanced DeoxofluorinationUse of reagents like aminodifluorosulfinium salts for improved selectivity and safety. organic-chemistry.org
Bromination Catalytic Radical BrominationVisible-light or copper catalysis allows for milder reaction conditions. numberanalytics.com
Vicinal BromofluorinationReaction of alkenes with NBS and a fluoride source to create adjacent C-Br and C-F bonds. epfl.ch

Exploration of Novel Reactivity Patterns for this compound

Understanding the distinct reactivity of this compound is crucial for its application as a synthetic intermediate. The molecule possesses three key functional regions: the carboxylic acid group, the C-Br bond, and the tetrafluoroalkyl chain.

The carboxylic acid moiety can undergo standard transformations such as esterification and amidation. chemicalbook.com However, the interplay between this group and the fluorinated chain is of significant interest. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid compared to its non-fluorinated analogs. wikipedia.org

The carbon-bromine bond is a key site for synthetic modification. Bromide is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. pearson.com Furthermore, the C-Br bond can participate in a variety of powerful palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. nih.govyoutube.com This allows for the formation of new carbon-carbon bonds, enabling the connection of the fluorinated fragment to a wide array of other organic structures. rsc.orgmdpi.com Research into the reactivity of similar bromo-polyfluoroalkanes shows they can undergo metalation followed by reaction with electrophiles, further expanding their synthetic utility. rsc.org The presence of the double bond in related compounds also makes them susceptible to reactions like addition and ozonolysis. nih.gov

Advanced Applications in Interdisciplinary Research

The unique combination of a hydrophilic carboxylic acid head and a hydrophobic/lipophobic fluorinated tail, along with a reactive bromine handle, makes this compound a promising candidate for various advanced applications.

Materials Science: Fluorinated polymers are renowned for their thermal stability, chemical resistance, and unique surface properties. google.comgoogle.com This compound could serve as a key monomer or additive in the synthesis of novel fluoropolymers. nih.gov Polymerization could proceed via reactions involving either the carboxylic acid or the bromine atom. For example, step-growth polymerization using thiol-bromo "click" reactions has been used to create fluorinated polymers with tunable properties. nih.gov The resulting materials could have applications as specialized coatings, membranes, or high-performance elastomers. google.com

Medicinal Chemistry and Agrochemicals: The incorporation of fluorine into drug candidates is a common strategy to enhance properties like metabolic stability, bioavailability, and binding affinity. nus.edu.sg The title compound can act as a "building block" to introduce a fluorinated chain into a larger, biologically active molecule. The carboxylic acid can be used to form amide or ester linkages, while the bromine atom allows for coupling to other molecular fragments. nih.gov Structurally related tetrafluoroethyl-containing compounds have been investigated for their potential in medicinal and agrochemical applications. rsc.org

Development of Computational Tools for Predicting Fluorine-Containing Compound Behavior

As the complexity of organofluorine chemistry grows, computational modeling is becoming an indispensable tool for predicting molecular properties and reactivity, thereby guiding experimental research.

Future research will focus on refining computational methods to accurately model the behavior of molecules like this compound. Density Functional Theory (DFT) is a powerful tool for predicting various properties, including NMR chemical shifts, which are particularly important for characterizing fluorinated compounds. For instance, specific DFT methods can predict ¹⁹F NMR chemical shifts with a high degree of accuracy, aiding in structure elucidation and the identification of reaction intermediates.

These computational tools can also be used to:

Predict Reactivity: By modeling transition states and reaction pathways, researchers can predict the most likely outcomes of a reaction, saving time and resources in the lab.

Simulate Molecular Interactions: Understanding how the fluorinated chain interacts with biological targets like proteins or enzymes is crucial for drug design. Computational docking and molecular dynamics simulations can provide insights into these interactions.

Design Novel Materials: The properties of new polymers or materials derived from this compound can be predicted before they are synthesized, allowing for the rational design of materials with specific, desired characteristics.

The continued development and application of these predictive tools will accelerate the discovery of new reactions, molecules, and materials based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.